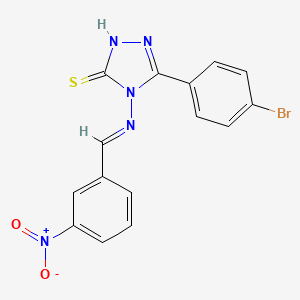
1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone, AldrichCPR is a synthetic organic compound It is characterized by the presence of two phenyl rings, one of which is substituted with hydroxyl groups, and the other with isopropyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone typically involves the following steps:
Formation of the Ethanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone can undergo several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides, acids, or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of the carbonyl group would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone include:
1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone: Lacks the isopropyl and methyl groups.
1-(2,4-Dihydroxyphenyl)-2-(4-methylphenoxy)ethanone: Lacks the isopropyl group.
1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone: Lacks the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C18H20O4 |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1-(2,4-dihydroxyphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C18H20O4/c1-11(2)15-7-5-14(8-12(15)3)22-10-18(21)16-6-4-13(19)9-17(16)20/h4-9,11,19-20H,10H2,1-3H3 |
InChI-Schlüssel |
BZBLPIWJDLOVQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12044066.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12044075.png)
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12044078.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044081.png)


![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12044117.png)
![4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12044120.png)

